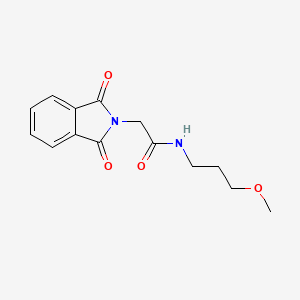
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(3-methoxy-propyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide is a chemical compound that belongs to the class of isoindolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization. One common method involves the following steps:
Formation of Isoindolinone Core: Phthalic anhydride reacts with an amine to form the isoindolinone core.
Acylation: The isoindolinone core is then acylated with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.
N-(3-Methoxypropyl)phthalimide: Similar structure but lacks the acetamide group, which may influence its biological activity.
Uniqueness
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the isoindolinone core and the methoxypropyl group. This combination of functional groups imparts specific properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-20-8-4-7-15-12(17)9-16-13(18)10-5-2-3-6-11(10)14(16)19/h2-3,5-6H,4,7-9H2,1H3,(H,15,17) |
Clé InChI |
AGDJZKDQMFWSTM-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide](/img/structure/B14965305.png)
![methyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B14965308.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B14965313.png)
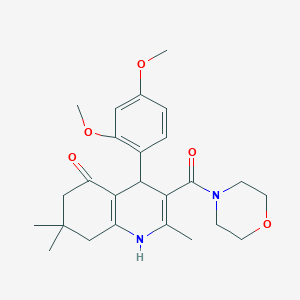
![N-(3-fluorophenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965324.png)
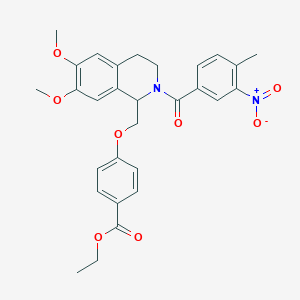
![7-(3-Bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14965341.png)
![5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965356.png)
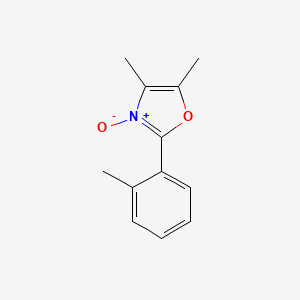
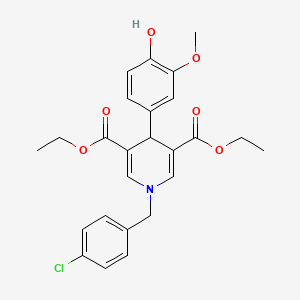
![3-(4-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14965369.png)
![N-(2-chlorobenzyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965376.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B14965404.png)
